![molecular formula C25H26N2O4 B290723 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B290723.png)
4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide, also known as EMB-001, is a novel chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. EMB-001 is a small molecule inhibitor of the protein-protein interaction between p53 and Mdm2, which is a promising target for cancer treatment.
Mechanism of Action
4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide acts as a small molecule inhibitor of the p53-Mdm2 interaction by binding to the hydrophobic pocket on Mdm2, which is critical for the interaction with p53. This binding prevents the interaction between p53 and Mdm2, leading to the stabilization and activation of p53. Activated p53 induces the expression of downstream target genes involved in cell cycle arrest and apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide has been shown to induce apoptosis in cancer cells through the activation of p53-mediated pathways. In addition, 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide has also been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent.
Advantages and Limitations for Lab Experiments
One advantage of 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide is its selectivity for cancer cells, which reduces the risk of toxicity in normal cells. In addition, 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide has been shown to have a potent inhibitory effect on the p53-Mdm2 interaction, making it a promising candidate for cancer treatment. However, one limitation of 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for the development and application of 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide in preclinical animal models to assess its efficacy and safety in vivo. Furthermore, the combination of 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide with other anticancer agents may enhance its therapeutic efficacy and reduce the risk of drug resistance. Finally, the identification of biomarkers that predict the response to 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide may facilitate the development of personalized cancer therapies.
Synthesis Methods
The synthesis of 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide involves several steps, including the preparation of intermediate compounds and the coupling of the final product. The process begins with the reaction of 4-ethoxy-2-methylbenzoic acid with thionyl chloride to produce 4-ethoxy-2-methylbenzoyl chloride. This intermediate is then reacted with 5-aminosalicylic acid to form 5-[(4-ethoxybenzoyl)amino]-2-methylbenzoic acid. The final step involves the coupling of this intermediate with 4-ethoxybenzoyl chloride to produce 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide.
Scientific Research Applications
4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. The protein-protein interaction between p53 and Mdm2 is critical for the regulation of cell growth and apoptosis, and disruption of this interaction has been shown to induce apoptosis in cancer cells. 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide has been shown to inhibit this interaction, leading to the activation of p53 and the induction of apoptosis in various cancer cell lines.
properties
Molecular Formula |
C25H26N2O4 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
4-ethoxy-N-[3-[(4-ethoxybenzoyl)amino]-4-methylphenyl]benzamide |
InChI |
InChI=1S/C25H26N2O4/c1-4-30-21-12-7-18(8-13-21)24(28)26-20-11-6-17(3)23(16-20)27-25(29)19-9-14-22(15-10-19)31-5-2/h6-16H,4-5H2,1-3H3,(H,26,28)(H,27,29) |
InChI Key |
SIPWUDGAAOITIC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)NC(=O)C3=CC=C(C=C3)OCC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)NC(=O)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{2-chloro-4-[(2-methoxybenzoyl)amino]phenyl}-2-methoxybenzamide](/img/structure/B290641.png)

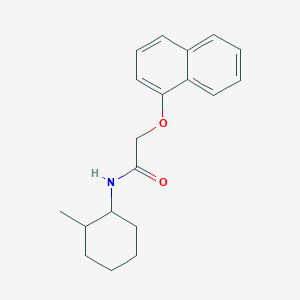
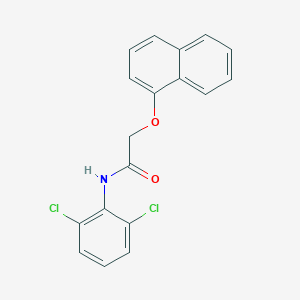
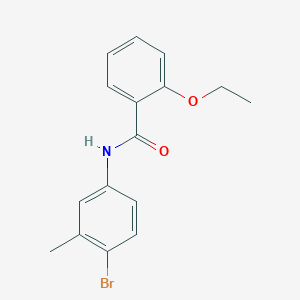
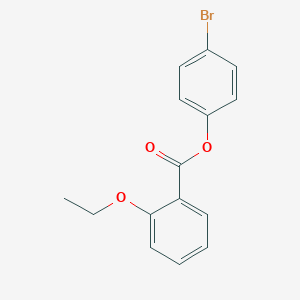
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-ethoxybenzoate](/img/structure/B290650.png)
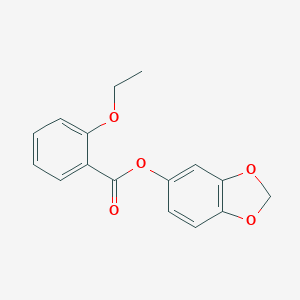


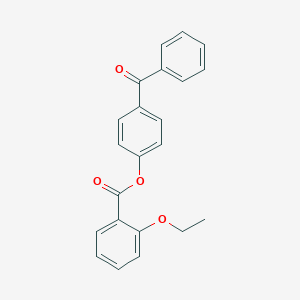
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290660.png)
![5-Bromo-2-naphthyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290661.png)